5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid
Overview
Description
5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO4 and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity : A study by Kuran et al. (2013) explored the synthesis of a series of heterocyclic compounds containing a moiety similar to 5-methyl-1,3-dioxo-2-(propan-2-yl)-2,3,3a,4,5,7a-hexahydro-1H-isoindole-4-carboxylic acid. These compounds were characterized and tested for cytotoxic properties in K562 and HeLa cells (Kuran et al., 2013).
Heparanase Inhibitors : Courtney et al. (2004) described a novel class of compounds related to this compound as inhibitors of heparanase, an enzyme involved in cancer metastasis and angiogenesis. These compounds showed potential as therapeutic agents (Courtney et al., 2004).
Crystal Structure Studies : Tewari et al. (2009) conducted a single crystal X-ray study of a compound structurally related to this compound. This study aimed to understand weak interactions in chemical and biological systems, contributing to drug design and material sciences (Tewari et al., 2009).
Esterification Products Synthesis : Nadirova et al. (2019) found that the reaction of certain compounds with maleic anhydride led to the formation of acids structurally similar to this compound. This work contributes to the understanding of chemical reactions and product formation in organic chemistry (Nadirova et al., 2019).
Integrin Antagonists Development : Deng et al. (2003) synthesized compounds related to this compound as integrin antagonists. This research contributes to the development of novel therapeutic agents (Deng et al., 2003).
Properties
IUPAC Name |
5-methyl-1,3-dioxo-2-propan-2-yl-3a,4,5,7a-tetrahydroisoindole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-6(2)14-11(15)8-5-4-7(3)9(13(17)18)10(8)12(14)16/h4-10H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUUWQAHRIKVEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC2C(C1C(=O)O)C(=O)N(C2=O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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